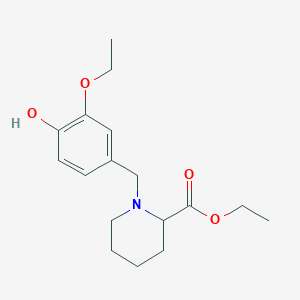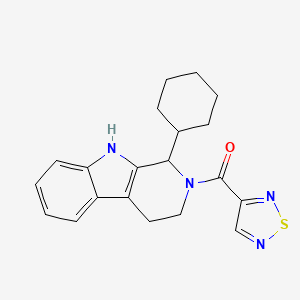![molecular formula C15H15N5O B6015144 N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide, also known as MQAE, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has a quinoxaline ring system and a pyrazole group attached to it. MQAE is a water-soluble compound that can be used to measure the concentration of ions in solution. It is a versatile tool that has applications in many different fields of research.
Mécanisme D'action
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide works by emitting a fluorescent signal when it binds to certain ions or molecules. The fluorescence of this compound is sensitive to changes in the environment, such as changes in pH or the presence of other molecules. This makes it a useful tool for studying the behavior of cells and tissues in response to different stimuli.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a small molecule that is not known to interact with any cellular processes or pathways. However, its fluorescence can be used to monitor the behavior of cells and tissues in response to different stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. It is also water-soluble, which makes it easy to work with in solution. Another advantage is that its fluorescence is sensitive to changes in the environment, which makes it a useful tool for studying the behavior of cells and tissues.
One limitation of using this compound is that it is not specific to any particular ion or molecule. Its fluorescence can be influenced by a variety of factors, which can make it difficult to interpret the results of experiments. In addition, its fluorescence can be affected by factors such as temperature and pH, which can make it difficult to control the experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide. One area of interest is the development of new fluorescent probes that are more specific and sensitive than this compound. Another area of interest is the use of this compound in combination with other probes and techniques, such as patch-clamp electrophysiology, to study the behavior of cells and tissues in more detail. Finally, there is potential for the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that are characterized by changes in ion concentrations.
Méthodes De Synthèse
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-5-nitroquinoxaline with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound. Other methods involve the use of different starting materials and different reaction conditions.
Applications De Recherche Scientifique
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide has many applications in scientific research. It is commonly used as a fluorescent probe to measure the concentration of ions in solution. For example, it can be used to measure the concentration of chloride ions in cells and tissues. This compound can also be used to measure the volume of cells and organelles, as well as the water permeability of cell membranes. In addition, it has been used to study the binding of ligands to proteins and to monitor protein-protein interactions.
Propriétés
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11(10-20-9-3-6-18-20)19-15(21)12-4-2-5-13-14(12)17-8-7-16-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQSDJZTDHORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=C3C(=CC=C2)N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)
![1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B6015077.png)


![3-[(diethylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6015092.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6015100.png)
![1-(4-methoxybenzoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6015105.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)


![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)
